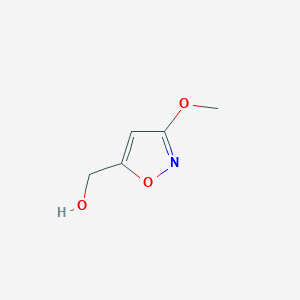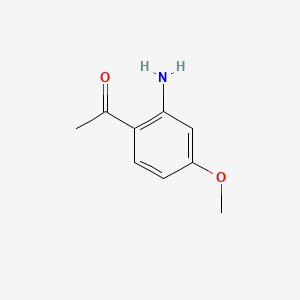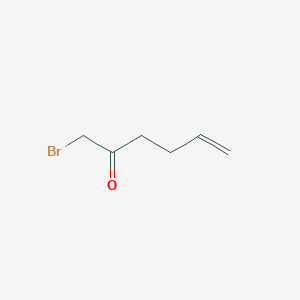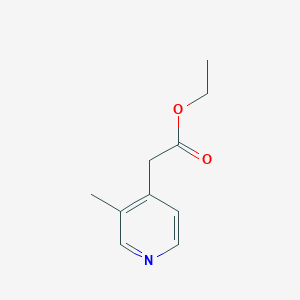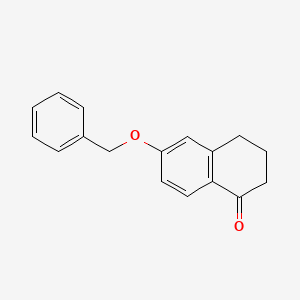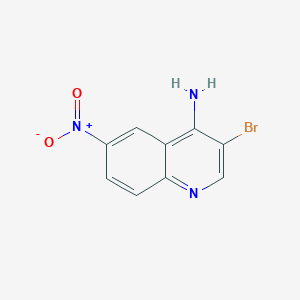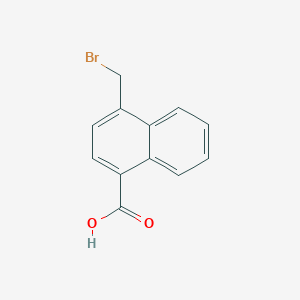
4-(bromomethyl)naphthalene-1-carboxylic Acid
Descripción general
Descripción
The compound "4-(bromomethyl)naphthalene-1-carboxylic Acid" is a brominated naphthalene derivative with a carboxylic acid functional group. This structure suggests potential reactivity typical of halogenated aromatics and carboxylic acids, such as participation in nucleophilic substitution reactions and the formation of various derivatives through condensation reactions.
Synthesis Analysis
The synthesis of naphthalene derivatives can involve multiple steps, including halogenation, imidization, nucleophilic displacement, and reductive dehalogenation. For instance, naphthalene bisimides with a heterocyclic moiety have been synthesized from dibromonaphthalene bisanhydrides through a stepwise protocol that includes these reactions . Although the specific synthesis of "4-(bromomethyl)naphthalene-1-carboxylic Acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex, with the potential for various interactions. For example, the crystal structure of a 1:1 adduct formed between a bromophenyl thiadiazol compound and naphthalene-2-yloxy acetic acid shows a planar heterodimer with specific hydrogen-bonding motifs . While this does not directly describe "4-(bromomethyl)naphthalene-1-carboxylic Acid," it provides insight into the types of molecular interactions that can occur in naphthalene-related compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can vary widely. For instance, the heterocyclic naphthalene bisimides exhibit solvatochromic behavior, with their acid/base equilibrium being a function of the solvent composition . The crystal structures of naphthalene-related compounds can also reveal weak π-π stacking interactions and specific halogen interactions, which can influence the compound's physical properties . These insights into the properties of naphthalene derivatives can help predict the behavior of "4-(bromomethyl)naphthalene-1-carboxylic Acid" in different environments.
Aplicaciones Científicas De Investigación
1. Synthesis of Pharmaceutical Compounds
4-(Bromomethyl)naphthalene-1-carboxylic acid is used in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the manufacture of 3-cyano-1-naphthalenecarboxylic acid, an intermediate in the production of tachykinin receptor antagonists, which are used for treating certain medical conditions (Ashworth et al., 2003). Additionally, it is involved in the synthesis of antibacterial, anti-inflammatory, and other types of drugs through various chemical reactions (Markosyan et al., 1991).
2. Environmental Applications
This compound is significant in environmental applications, particularly in the degradation of naphthalene dye intermediates. The study of degradation pathways of such dyes can offer insights into environmental remediation strategies (Zhu et al., 2012).
3. Analytical Chemistry Applications
In analytical chemistry, 4-(bromomethyl)naphthalene-1-carboxylic acid derivatives are used for derivatization in gas chromatography and mass spectrometry. This enhances the detection and analysis of various compounds, contributing to advancements in analytical methods (Wen et al., 2021).
4. Organic Synthesis and Material Science
The compound is also pivotal in organic synthesis and material science. It's utilized in synthesizing mono- and difluoronaphthoic acids, which are crucial structural units in biologically active compounds (Tagat et al., 2002).
5. Coordination Polymers and Material Chemistry
It is instrumental in forming coordination polymers, which have applications in material chemistry, including the development of novel materials with specific properties such as photochromism and solventchromism (Zhao et al., 2020).
Safety And Hazards
- Hazard Statements : This compound may be harmful if ingested, inhaled, or absorbed through the skin. It is essential to handle it with care.
- Precautionary Measures : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.
Direcciones Futuras
Research on the biological activity, potential applications, and derivatives of this compound could provide valuable insights for drug development or material science.
For more detailed information, refer to the MSDS provided by Sigma-Aldrich.
Remember that safety precautions and further investigations are crucial when working with any chemical compound. 🧪🔬
Propiedades
IUPAC Name |
4-(bromomethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUUDRJMMXKEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450574 | |
| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)naphthalene-1-carboxylic Acid | |
CAS RN |
30236-02-3 | |
| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



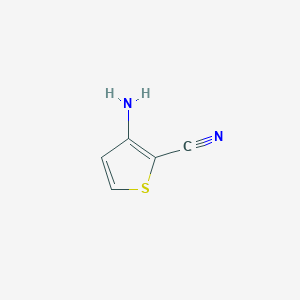
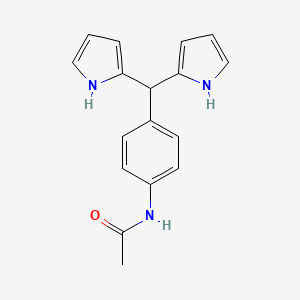
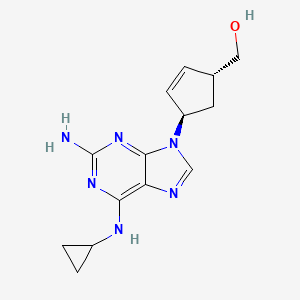
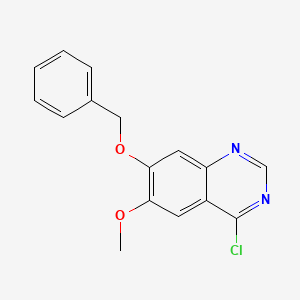
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)
